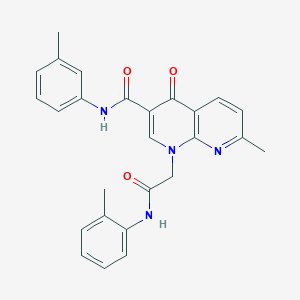

![molecular formula C10H11ClN2O4 B2681863 (S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride CAS No. 2137143-79-2](/img/structure/B2681863.png)

(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazoles are important in medicinal chemistry due to their wide spectrum of biological activities .

Synthesis Analysis

Oxazoles can be synthesized through a variety of methods. One common method is the cyclodehydration of β-hydroxy amides or β-amino alcohols . The specific synthesis pathway for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of oxazoles consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of hetero atoms often imparts preferential specificities in their biological responses .Chemical Reactions Analysis

The chemical reactions of oxazoles can vary widely depending on the substitution pattern of the oxazole ring . Oxazoles can undergo a variety of reactions including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazoles can vary depending on the specific structure of the compound. Oxazoles are generally stable compounds and can exist as either solids or liquids at room temperature .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

A study by Katritzky et al. (2004) highlights the application of microwave irradiation in facilitating the synthesis of oxazolines and thiazolines using N-acylbenzotriazoles. This method demonstrates a new application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions and short reaction times, which could be relevant for synthesizing structurally related compounds (Katritzky, Cai, Suzuki, & Singh, 2004).

Heterocyclic Chemistry

Konstantinova et al. (2020) described the synthesis of a novel heterocyclic system that could be of interest in the modification of drugs and for creating materials with unique physical properties. The study presents the reaction of ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol, leading to the formation of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate (Konstantinova, Tolmachev, Popov, & Rakitin, 2020).

Antimicrobial Activity

Chavan and Pai (2007) explored the antimicrobial activity of N-substituted-3-chloro-2-azetidinones, derived from 2-aminobenzothiazole-6-carboxylic acid. This study provides insights into the potential antimicrobial applications of compounds with similar functional groups (Chavan & Pai, 2007).

Polymer Modification

Aly and El-Mohdy (2015) demonstrated the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research illustrates the versatility of amine-functionalized compounds in modifying polymers for increased swelling properties and thermal stability, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4.ClH/c11-6(9(13)14)3-5-1-2-8-7(4-5)12-10(15)16-8;/h1-2,4,6H,3,11H2,(H,12,15)(H,13,14);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDJGWUEUUVMGK-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(C(=O)O)N)NC(=O)O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C[C@@H](C(=O)O)N)NC(=O)O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)

![[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol](/img/structure/B2681794.png)

![N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2681795.png)

![tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2681797.png)

![1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2681799.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2681800.png)